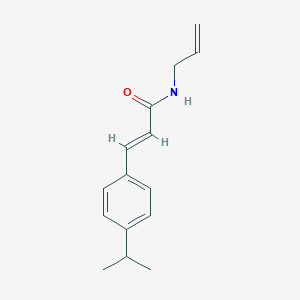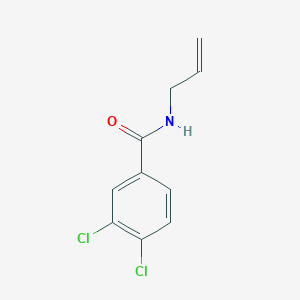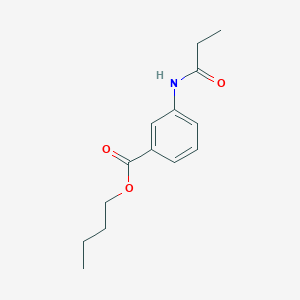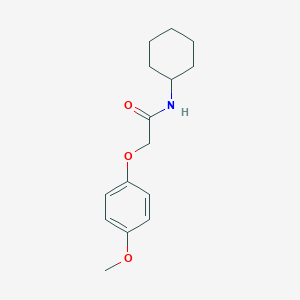
N-(2-chlorophenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-propoxybenzamide, commonly known as CPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
CPPB acts as a selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of glutamate to N-(2-chlorophenyl)-2-propoxybenzamide results in the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. CPPB binds to the allosteric site of N-(2-chlorophenyl)-2-propoxybenzamide and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that CPPB can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. It has been shown to have anti-inflammatory and neuroprotective effects, and can also modulate the activity of various intracellular signaling pathways. CPPB has also been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPPB is a highly selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide and has been extensively studied for its potential therapeutic applications. It has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, CPPB is a relatively new compound and its long-term safety and efficacy have not been fully established.
Orientations Futures
CPPB has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further studies are needed to establish its safety and efficacy in human clinical trials. Future research should also focus on optimizing the synthesis method and developing new analogs with improved pharmacokinetic properties. Additionally, the role of N-(2-chlorophenyl)-2-propoxybenzamide in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of CPPB.
Méthodes De Synthèse
The synthesis of CPPB involves the reaction of 2-chloroaniline with propyl 4-formylbenzoate in the presence of a palladium catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form CPPB. The synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that CPPB can modulate the activity of N-(2-chlorophenyl)-2-propoxybenzamide, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPPB has also been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
XTYWXHSIBJLPAH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















